molecular formula C7H12O2 B7823570 2-Methyl-hex-2-enoic acid

2-Methyl-hex-2-enoic acid

Cat. No. B7823570
M. Wt: 128.17 g/mol
InChI Key: AKOVMBAFZSPEQU-UHFFFAOYSA-N
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Description

2-Methyl-hex-2-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-hex-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-hex-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Hydrogenation and Stereochemistry

Research by Crombie, Jenkins, and Roblin (1975) explored the palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid, which is structurally similar to 2-methyl-hex-2-enoic acid. Their findings indicate that the conversion of molecular dissymmetry into centrodissymmetry through catalytic hydrogenation can determine the absolute configuration of allenes, providing valuable insights into stereochemistry Crombie, Jenkins, & Roblin, 1975.

2. Intramolecular Acylation

Ansell, Emmett, and Coombs (1968) studied the intramolecular acylation of hexenoic acids, which would include 2-methyl-hex-2-enoic acid. They observed the production of various cyclohexenones and olides, showcasing a chemical reaction process with potential synthetic applications Ansell, Emmett, & Coombs, 1968.

3. Role in Defensive Secretions of Insects

Wallbank and Waterhouse (1970) identified hex-2-enoic acid as a component of the defensive secretions in several species of Polyzosteria cockroaches. This finding highlights the biological role and potential applications of similar compounds in understanding insect defense mechanisms Wallbank & Waterhouse, 1970.

4. Reaction in Oil-in-Water Emulsions

Vandemoortele et al. (2020) investigated the behavior of various aldehydes, including (E)-hex-2-enal, which oxidizes to (E)-hex-2-enoic acid in certain conditions. This research is relevant for understanding the chemical reactions of 2-methyl-hex-2-enoic acid in different environments, particularly in food chemistry Vandemoortele, Simon, Claes, & De Meulenaer, 2020.

5. Biosynthesis in Plants

Fowden and Mazelis (1971) explored the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, examining the precursor role of isoleucine. This research provides insights into the metabolic pathways of similar compounds in plants Fowden & Mazelis, 1971.

6. Synthesis of Antiinflammatory Drugs

Gillard and Belanger (1987) studied the metabolic synthesis of arylacetic acid anti-inflammatory drugs from arylhexenoic acids, which can be related to the metabolic behavior of 2-methyl-hex-2-enoic acid. Their findings contribute to the understanding of drug development and biochemistry Gillard & Belanger, 1987.

properties

IUPAC Name

2-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVMBAFZSPEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-hex-2-enoic acid

CAS RN

28897-58-7
Record name 2-Methyl-2-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28897-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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